molecular formula C8H8ClNO2 B2923500 N-(3-chloro-4-methoxyphenyl)formamide CAS No. 69753-56-6

N-(3-chloro-4-methoxyphenyl)formamide

Cat. No.: B2923500
CAS No.: 69753-56-6
M. Wt: 185.61
InChI Key: ARSFVEZSXDJSEU-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)formamide is an organic compound with the molecular formula C8H8ClNO2 It is a formamide derivative where the formyl group is attached to a 3-chloro-4-methoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-chloro-4-methoxyphenyl)formamide can be synthesized through the N-formylation of 3-chloro-4-methoxyaniline. One common method involves the reaction of 3-chloro-4-methoxyaniline with formic acid or formic acid derivatives under acidic conditions. The reaction can be facilitated by using catalysts such as acetic acid and can be performed under microwave irradiation to improve yield and reduce reaction time .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar N-formylation reactions. The process may be optimized for higher efficiency and yield by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)formamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The formamide group can be reduced to an amine using reducing agents.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Products depend on the nucleophile used, such as 3-methoxy-4-substituted aniline derivatives.

    Reduction: 3-chloro-4-methoxyaniline.

    Oxidation: 3-chloro-4-hydroxyphenylformamide or 3-chloro-4-formylphenylformamide.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)formamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)formamide involves its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The chloro and methoxy groups may also influence the compound’s reactivity and interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)formamide: Similar structure but lacks the chloro group.

    N-(3-chloro-4-fluorophenyl)formamide: Contains a fluorine atom instead of a methoxy group.

Uniqueness

N-(3-chloro-4-methoxyphenyl)formamide is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides distinct properties compared to other formamide derivatives.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-12-8-3-2-6(10-5-11)4-7(8)9/h2-5H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSFVEZSXDJSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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